molecular formula C16H12O7 B191873 Azaleatin CAS No. 529-51-1

Azaleatin

Cat. No. B191873
CAS RN: 529-51-1
M. Wt: 316.26 g/mol
InChI Key: RJBAXROZAXAEEM-UHFFFAOYSA-N
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Description

Azaleatin is an O-methylated flavonol, a type of flavonoid. It was first isolated from the flowers of Rhododendron mucronatum in 1956 and has since been recorded in 44 other Rhododendron species, in Plumbago capensis, in Ceratostigma willmottiana and in Carya pecan .


Synthesis Analysis

The synthesis of Azaleatin involves a complex process. A study on flavonol synthesis in apricot fruits revealed that the differences in the metabolite contents between stages (of the same cultivar) and between cultivars (at the same stage) revealed decreases in the flavonoid content as fruits developed . The study also identified three structural genes that were strongly correlated with the levels of 10 types of flavonols .


Molecular Structure Analysis

Azaleatin is a monomethoxyflavone that is quercetin in which the hydroxy group at position 5 is replaced by a methoxy group .


Chemical Reactions Analysis

A theoretical investigation of the conformational, electronic and antioxidant properties of azaleatin, isorhamnetin and quercetagetin revealed that the hydroxyl group at position 7 to be the most acidic site except for that of azaleatin . The analysis also includes the heat of formation, highest occupied molecular orbital and spin density distribution for the radicals .


Physical And Chemical Properties Analysis

Azaleatin has a molecular formula of C16H12O7 and a molecular weight of 316.26 g/mol . It is a solid substance .

Scientific Research Applications

  • Specific Scientific Field : Neurology and Pharmacology
  • Summary of the Application : Azaleatin has been identified as a potential inhibitor of human glutaminyl cyclase (hQC), an enzyme linked to the amyloidogenic process that leads to Alzheimer’s disease . This suggests that Azaleatin could have therapeutic applications in the treatment of Alzheimer’s disease.
  • Methods of Application or Experimental Procedures : The research involved a systematic screening of natural products for hQC inhibitors using pharmacophore-driven inhibitor screening coupled with biochemical and biophysical examinations . Receptor-ligand pharmacophore generation was employed to build pharmacophore models, and Phar-MERGE and Phar-SEN were used for inhibitor screening through ligand-pharmacophore mapping .
  • Results or Outcomes : Azaleatin (referred to as TCM1 in the study) was found to exhibit strong inhibitory potency against hQC, with an IC50 value of 1.1 μM . The binding affinity and molecular interactions were analyzed by surface plasmon resonance (SPR) and molecular modeling/simulations .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBAXROZAXAEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200945
Record name 5-O-Methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azaleatin

CAS RN

529-51-1
Record name Azaleatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-Methylquercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZALEATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO52512D8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
467
Citations
K Senthil Kumar, R Kumaresan - Molecular Simulation, 2013 - Taylor & Francis
… 7 to be the most acidic site except for that of azaleatin. The analysis also includes the heat of … a hydrogen atom seems to be the quercetagetin followed by azaleatin and isorhamnetin. …
Number of citations: 14 www.tandfonline.com
L JURD, RM HOROWITZ - The Journal of Organic Chemistry, 2002 - ACS Publications
… The glycoside is stable in 0.002-Zlf sodium ethylate solution, whereas azaleatin,the aglycone produced on acid hydrolysis of azalein, decomposes at once in alkali. From this result it is …
Number of citations: 188 pubs.acs.org
KC Tsai, YX Zhang, HY Kao, KM Fung, TS Tseng - Food & Function, 2022 - pubs.rsc.org
… Here, unprecedently we disclose the significant functions of Azaleatin and Quercetin in … Moreover, the identified natural foods, herbs and plants that consist of plentiful Azaleatin …
Number of citations: 2 pubs.rsc.org
N Pandurangan, C Bose, S Meppoyilam… - Current Bioactive …, 2019 - ingentaconnect.com
… The study showed that azaleatin was found to be … Since, azaleatin is a best for the inhibition of -amylase, this compound was taken for the in-silico molecular modelling studies. Azaleatin…
Number of citations: 1 www.ingentaconnect.com
E Wada - Journal of the American Chemical Society, 1956 - ACS Publications
… “azaleatin” and “azalein” are proposed for the aglycon and its … , their results support the proposed structure of azaleatin. … “azaleatin” and “azalein” are given to the aglycon and the …
Number of citations: 41 pubs.acs.org
EC Bate-Smith, JB Harborne, SM Davenport - Nature, 1966 - nature.com
ALTHOUGH quercetin ((Fig. 1), R = R′ = H) itself frequently occurs in the leaves and flowers of higher plants, its simple mono and dimethyl ethers (apart from isorhamnetin, the 3′-…
Number of citations: 7 www.nature.com
MS Ishak, AA Ahmed, MF Abd-Alla, NAM Saleh - Phytochemistry, 1980 - Elsevier
… Azaleatin and caryatin have been previously identified from the bark of Curya pecan [ 1.21. … of azaleatin have been reported from other plant sources [3]. Two new azaleatin glycosides. …
Number of citations: 10 www.sciencedirect.com
R De Loose - Phytochemistry, 1970 - Elsevier
… indicum contain quercetin instead of azaleatin. This is also the case with most Kaempferi-… to azaleatin and in the purple-flowered types (except the variety A. Steyaert) with azaleatin and …
Number of citations: 51 www.sciencedirect.com
JB Harborne, J Mendez - Phytochemistry, 1969 - Elsevier
… tography it was mostly converted to free azaleatin, which was readily identified by direct … sidic links in azaleatin derivatives has previously been noted with the glycosides of azaleatin in …
Number of citations: 33 www.sciencedirect.com
JB Harborne - Phytochemistry, 1969 - Elsevier
… Surveys of the Ericaceae have also revealed that quercetin 5-methyl ether (azaleatin) is … The presence of azaleatin in Tetracera (Dilleniaceae) has been confirmed. Together with …
Number of citations: 41 www.sciencedirect.com

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